Methyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Description
Methyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 955929-54-1, C₁₅H₂₁BO₄) is a boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl and heteroaryl compounds . The molecule features a benzoate ester core with a methyl group at position 2 and a pinacol-protected boronate group at position 2. Its utility stems from the stability of the dioxaborolane moiety and the compatibility of the methyl ester with diverse reaction conditions .
Properties
IUPAC Name |
methyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO4/c1-10-11(13(17)18-6)8-7-9-12(10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWWIRVGQHLZJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60726315 | |
| Record name | Methyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60726315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955929-54-1 | |
| Record name | Methyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60726315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Scientific Research Applications
Organic Synthesis
Methyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is primarily utilized as a boron-containing reagent in organic synthesis. It plays a crucial role in the formation of carbon-boron bonds through various coupling reactions. The compound can be synthesized via a palladium-catalyzed reaction involving methyl 3-bromo-2-methylbenzoate and bis(pinacolato)diboron under inert conditions .
Case Study: Suzuki-Miyaura Coupling Reaction
In a typical application of this compound in the Suzuki-Miyaura coupling reaction, it was demonstrated that the use of this compound significantly enhances the yield of biaryl compounds. The reaction conditions included:
- Reagents : Methyl 3-bromo-2-methylbenzoate and bis(pinacolato)diboron
- Catalyst : Palladium(II) complex
- Solvent : Dioxane
The reaction yielded an impressive conversion rate of approximately 82% .
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical intermediate. Its boron-containing structure is advantageous for developing new therapeutic agents due to the unique chemical properties imparted by boron.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit promising anticancer activity. In vitro studies demonstrated that these derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism of action appears to involve the disruption of cellular signaling pathways critical for tumor growth .
Material Science
In material science applications, this compound can be utilized in the development of advanced materials such as polymers and nanocomposites. Its boron content allows for enhanced mechanical properties and thermal stability.
Case Study: Polymer Modification
In a study focusing on polymer modification, this compound was incorporated into polycarbonate matrices to improve impact resistance and thermal properties. The modified polymers showed a significant increase in toughness while maintaining transparency .
Mechanism of Action
The mechanism by which Methyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate exerts its effects involves its participation in cross-coupling reactions. The boronic acid moiety facilitates the formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules. The molecular targets and pathways involved are typically related to the specific reactions it undergoes, such as the Suzuki-Miyaura reaction pathway.
Comparison with Similar Compounds
Positional Isomers: Meta vs. Para Substitution
- Methyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 1207448-16-5, C₁₅H₂₁BO₄): This positional isomer substitutes the boronate group at position 4 instead of position 3. However, meta-substitution in the target compound may offer better regioselectivity in directed C–H functionalization due to proximity effects .
Substituent Electronic Effects
- Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate (CAS: Not listed, C₁₅H₁₈BF₃O₄): The trifluoromethyl group at position 5 introduces strong electron-withdrawing effects, increasing the electrophilicity of the boron center. This enhances oxidative addition efficiency in palladium-catalyzed reactions compared to the non-fluorinated target compound. However, the CF₃ group may reduce solubility in polar solvents .
- However, this group enables post-functionalization (e.g., acylation or alkylation), offering pathways to more complex architectures .
Ester Group Variations
- Ethyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 1198615-87-0, C₁₆H₂₃BO₄): Replacing the methyl ester with an ethyl group improves solubility in non-polar solvents (e.g., toluene or hexane) due to increased hydrophobicity. This modification may reduce reaction rates in polar solvents like THF but enhance stability during long-term storage .
Functionalized Derivatives
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-((2,2,2-trifluoroacetamido)methyl)benzoate (CAS: Not listed, C₁₇H₂₁BF₃NO₅): The trifluoroacetamido group at position 2 introduces hydrogen-bonding capability, which can influence catalyst-substrate interactions in asymmetric syntheses. This functionalization may also increase steric bulk, requiring optimized ligand systems for efficient coupling .
Reactivity in Cross-Coupling
Biological Activity
Methyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boron-containing organic compound that has garnered interest for its potential biological activities. Its structure incorporates a methyl ester functional group and a dioxaborolane moiety, which is known for its applications in medicinal chemistry and organic synthesis.
- Chemical Formula : C14H19B O4
- Molecular Weight : 262.11 g/mol
- CAS Number : 480425-35-2
- Purity : Typically >98% .
The biological activity of this compound can be attributed to its ability to form stable complexes with various biological targets. The presence of the boron atom allows for unique interactions with biomolecules, particularly in the context of enzyme inhibition and modulation of signaling pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing boron. This compound has been investigated for its ability to inhibit cancer cell proliferation. For instance:
- In vitro studies demonstrated that the compound can induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways associated with growth and survival .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor:
- Targeted Enzymes : Studies indicate that it may inhibit specific enzymes involved in metabolic pathways, which could lead to decreased tumor growth .
Cytotoxicity
Cytotoxic assays have shown that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects in therapeutic applications.
Case Studies
Safety and Toxicology
While the biological activity is promising, safety assessments are critical:
Q & A
Basic Research Questions
Q. What are the recommended synthesis and purification methods for Methyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?
- Methodology : The compound can be synthesized via palladium-catalyzed Miyaura borylation or Suzuki-Miyaura cross-coupling, using protocols analogous to those reported for structurally similar boronate esters. General Procedure 11 (e.g., reaction of aryl halides with bis(pinacolato)diboron) is applicable, followed by purification using Work-Up Procedure 1 (e.g., column chromatography or TLC with 1:9 EtOAc:Hexanes, Rf ~0.35) .
- Key Considerations : Monitor reaction progress via <sup>11</sup>B NMR to confirm boronate formation, and ensure anhydrous conditions to prevent hydrolysis of the dioxaborolane ring .
Q. How should researchers characterize the compound to confirm its structural integrity?
- Analytical Techniques :
- NMR Spectroscopy : Use <sup>1</sup>H, <sup>13</sup>C, and <sup>11</sup>B NMR to verify substituent positions and boron coordination. For example, the <sup>11</sup>B NMR signal for the dioxaborolane group typically appears at ~30 ppm .
- TLC/HPLC : Validate purity using TLC (e.g., 1:9 EtOAc:Hexanes) or reverse-phase HPLC with UV detection .
Q. What safety precautions are critical when handling this compound?
- Handling : Avoid skin/eye contact and inhalation of dust. Use gloves, lab coats, and fume hoods. Static discharge should be minimized due to flammability risks .
- Storage : Store under argon in a sealed container at 0–6°C to prevent moisture-induced degradation .
Advanced Research Questions
Q. What mechanistic insights govern the reactivity of the dioxaborolane group in cross-coupling reactions?
- Reaction Mechanism : The boronate ester acts as a transmetalation partner in Suzuki-Miyaura couplings. The electron-deficient boron center facilitates oxidative addition to palladium catalysts, while the pinacol group stabilizes the intermediate .
- Kinetic Studies : Use <sup>11</sup>B NMR to track boron coordination changes during catalysis. Compare turnover frequencies with analogs (e.g., 4-cyano-2-fluorophenylboronic acid pinacol ester) to assess electronic effects .
Q. How can researchers optimize reaction yields when using this compound in multi-step syntheses?
- Parameter Screening :
- Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) enhance solubility and reaction rates.
- Catalyst Loading : Test Pd(PPh3)4 vs. PdCl2(dppf) at 1–5 mol% to balance cost and efficiency .
Q. How does the compound’s stability under varying conditions impact experimental reproducibility?
- Stability Studies :
- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (e.g., >150°C may degrade the dioxaborolane ring) .
- Hydrolytic Sensitivity : Monitor <sup>1</sup>H NMR peak shifts in humid environments to quantify hydrolysis rates .
Q. How can contradictory data from different studies (e.g., variable reaction yields) be resolved?
- Root-Cause Analysis :
- Batch Variability : Characterize starting materials for impurities (e.g., residual palladium in catalysts) via ICP-MS .
- Methodological Differences : Compare protocols for solvent purity, temperature gradients, and work-up procedures. For example, tetrachloroethylene extraction vs. aqueous washes may alter yields .
Q. What theoretical frameworks guide the design of experiments involving this compound?
- Conceptual Basis :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
